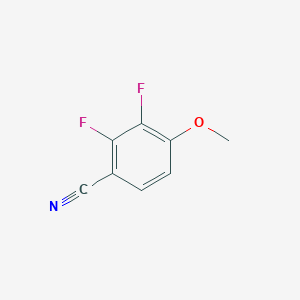

2,3-Difluoro-4-methoxybenzonitrile

Übersicht

Beschreibung

2,3-Difluoro-4-methoxybenzonitrile (DFMB) is a compound belonging to the class of organonitriles. It is a colorless liquid at room temperature and is soluble in organic solvents. It is used in various scientific applications and has unique properties that make it suitable for a variety of uses.

Wissenschaftliche Forschungsanwendungen

Environmental Fate and Biodegradation

The biodegradation and environmental fate of polyfluoroalkyl chemicals, which include compounds like 2,3-Difluoro-4-methoxybenzonitrile, have been extensively studied. These chemicals are used in various industrial and commercial applications. Environmental samples often show the presence of their degradation products, such as perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs), which are persistent and toxic. Understanding their environmental biodegradability, microbial degradation pathways, and the potential formation of novel degradation intermediates is crucial for evaluating their environmental impact and for formulating regulations (Liu & Avendaño, 2013).

Antioxidant Activity Analysis

The study of antioxidants, including those potentially involving 2,3-Difluoro-4-methoxybenzonitrile, is significant across various fields such as food engineering, medicine, and pharmacy. Various tests like ORAC, HORAC, TRAP, TOSC, CUPRAC, and FRAP are used to determine antioxidant activity. These tests are based on chemical reactions involving the transfer of a hydrogen atom or an electron and are essential in analyzing the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).

Adsorption and Removal of Perfluorinated Compounds

Studies on the adsorption behavior of perfluorinated compounds (PFCs) on various adsorbents, including the potential use of 2,3-Difluoro-4-methoxybenzonitrile, reveal crucial insights. Adsorption affects PFC distribution in aquatic environments and is an effective technology for their removal. Interactions such as electrostatic interaction, hydrophobic interaction, ligand exchange, and hydrogen bond play significant roles in the adsorption process. Understanding these mechanisms is vital for preparing effective adsorbents for PFC removal and for comprehending their transport and fate in aquatic environments (Du et al., 2014).

Aqueous Fluoroalkylation Reactions

Fluorine-containing functionalities, including those in 2,3-Difluoro-4-methoxybenzonitrile, play a crucial role in pharmaceuticals, agrochemicals, and functional materials due to their unique effects on a molecule's properties. Aqueous fluoroalkylation reactions have been explored recently, considering environmental concerns and the development of environment-friendly, efficient incorporation methods. These reactions include trifluoromethylation, difluoromethylation, monofluoromethylation, and others. The progress in this area opens new prospects for green chemistry (Song et al., 2018).

Immunotoxicity of Perfluorinated Compounds

Perfluorinated compounds (PFCs) like 2,3-Difluoro-4-methoxybenzonitrile have been recognized as environmental contaminants with potential immunotoxic effects. Studies on animals and humans suggest that PFCs may affect cell-mediated and humoral immunity. Understanding the immunomodulatory effects of PFCs is crucial for assessing their risk to human health and wildlife, considering their bioaccumulation and exposure to multiple PFCs (Corsini et al., 2014).

Eigenschaften

IUPAC Name |

2,3-difluoro-4-methoxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F2NO/c1-12-6-3-2-5(4-11)7(9)8(6)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCUIDHSEDJPJKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C#N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590701 | |

| Record name | 2,3-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Difluoro-4-methoxybenzonitrile | |

CAS RN |

256417-12-6 | |

| Record name | Benzonitrile, 2,3-difluoro-4-methoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=256417-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-4-methoxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 256417-12-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.